2,3-Dihydroxyanthracen-9(10H)-one, also known as 3,6-dihydroxy-10H-anthracen-9-one, is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups located at the 2 and 3 positions on the anthracene ring, and a ketone group at the 9 position. It is primarily sourced from the oxidation of anthracene derivatives and has garnered attention for its potential applications in various scientific fields.
2,3-Dihydroxyanthracen-9(10H)-one is classified as a polycyclic aromatic compound. It is synthesized through specific chemical reactions involving anthracene and its derivatives, often utilizing oxidizing agents under controlled conditions. The compound has been studied for its biological activities and potential applications in medicinal chemistry, particularly in cancer therapy and as an antioxidant.
The synthesis of 2,3-dihydroxyanthracen-9(10H)-one typically involves hydroxylation reactions of anthracene derivatives. Common methods include:
The synthesis often requires careful monitoring of reaction conditions to optimize yield and purity. For instance, varying the concentration of oxidizing agents or adjusting the pH can significantly impact the outcome of the synthesis.
The molecular formula of 2,3-dihydroxyanthracen-9(10H)-one is , with a molecular weight of approximately 226.23 g/mol. The compound features a fused ring system characteristic of anthracenes, with hydroxyl groups contributing to its reactivity.
Property | Value |
---|---|
Molecular Formula | C14H10O3 |
Molecular Weight | 226.23 g/mol |
IUPAC Name | 3,6-dihydroxy-10H-anthracen-9-one |
InChI | InChI=1S/C14H10O3/c15-10-1-3-12-8(6-10)5-9-7-11(16)2-4-13(9)14(12)17/h1-4,6-7,15-16H,5H2 |
InChI Key | NNSAIJMAURQAPL-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(C=CC(=C2)O)C(=O)C3=C1C=C(C=C3)O |
2,3-Dihydroxyanthracen-9(10H)-one undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2,3-dihydroxyanthracen-9(10H)-one involves several biochemical interactions:
The physical properties include:
The chemical properties encompass:
2,3-Dihydroxyanthracen-9(10H)-one has diverse applications across various scientific fields:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7